

Best practices for handling and storing YF135

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Compound of Interest

Compound Name: YF135

Cat. No.: B12402144

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YF135 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of **YF135**, a reversible-covalent KRAS(G12C) PROTAC degrader.

Frequently Asked Questions (FAQs)

1. What is **YF135** and what is its mechanism of action?

YF135 is a highly efficient and reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the KRAS(G12C) mutant protein.[1] It functions by forming a ternary complex with the KRAS(G12C) protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of KRAS(G12C), marking it for degradation by the proteasome. The degradation of KRAS(G12C) leads to the downregulation of downstream signaling pathways, such as the MAPK pathway, as evidenced by decreased levels of phosphorylated ERK (p-ERK).[1]

2. What are the recommended storage and handling conditions for **YF135**?

- As a solid (powder): For long-term storage, it is recommended to store **YF135** as a solid at -20°C for up to three years, or at 4°C for up to two years.[2] Before opening the vial, it is advisable to centrifuge it to ensure all the powder is at the bottom.[2]
- In solution: Prepare a stock solution of **YF135** in a suitable solvent such as DMSO.[2][3] For long-term storage of the stock solution, it is recommended to create aliquots to avoid

repeated freeze-thaw cycles and store them at -80°C for up to six months, or at -20°C for up to one month.^[2]^[4] When preparing to use the stock solution, allow the vial to equilibrate to room temperature before opening.

3. In which cell lines has **YF135** been shown to be effective?

YF135 has been demonstrated to inhibit the proliferation and induce the degradation of KRAS(G12C) in human cancer cell lines harboring this specific mutation, including NCI-H358 and NCI-H23 lung cancer cells.^[1]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |
|--|---|--|
| No or weak degradation of KRAS(G12C) observed. | Suboptimal concentration of YF135: The concentration of the PROTAC may be too low to effectively induce degradation or could be in the "hook effect" range (where excessively high concentrations can inhibit ternary complex formation). | Perform a dose-response experiment with a wide range of YF135 concentrations (e.g., 0.1 nM to 100 μ M) to determine the optimal concentration for degradation. |
| Insufficient incubation time: The degradation of the target protein is a time-dependent process. | Conduct a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to identify the optimal incubation time for maximal degradation. | |
| Low expression of VHL E3 ligase in the cell line: The efficacy of YF135 is dependent on the presence of the VHL E3 ligase. | Verify the expression level of VHL in your cell line of interest using Western blot or other protein detection methods. If VHL expression is low, consider using a different cell line. | |
| Poor cell permeability: YF135 may not be efficiently entering the cells. | While YF135 has shown cellular activity, if permeability is suspected as an issue, ensure proper dissolution of the compound and consider using permeabilization agents in initial mechanistic studies if appropriate. | |

| | | |
|---|---|--|
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and overall health can impact experimental outcomes. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments and ensure they are in the logarithmic growth phase. |
| Instability of YF135 in solution: Improper storage of the stock solution can lead to degradation of the compound. | Ensure YF135 stock solutions are stored in aliquots at -80°C or -20°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a thawed aliquot. | |
| High background in Western blot analysis. | Non-specific antibody binding: The primary or secondary antibodies may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps are performed. Consider using a different antibody if the issue persists. |
| Contamination of reagents: Buffers or other reagents may be contaminated. | Prepare fresh buffers and reagents. Ensure all equipment is clean. | |

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of **YF135** in KRAS(G12C) mutant cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |
|-----------|---------------------|------------------|--------------|---------------------|
| NCI-H358 | Cell Proliferation | IC50 | 153.9 nM | [1] |
| NCI-H23 | Cell Proliferation | IC50 | 243.9 nM | [1] |
| NCI-H358 | Protein Degradation | DC50 (KRAS G12C) | 3.61 μ M | [1] |
| NCI-H23 | Protein Degradation | DC50 (KRAS G12C) | 4.53 μ M | [1] |
| NCI-H358 | Protein Degradation | DC50 (p-ERK) | 1.68 μ M | [1] |
| NCI-H23 | Protein Degradation | DC50 (p-ERK) | 1.44 μ M | [1] |

Experimental Protocols

Protocol 1: Western Blot for KRAS(G12C) Degradation

This protocol outlines the steps to assess the degradation of KRAS(G12C) and the phosphorylation of its downstream effector, ERK, following treatment with **YF135**.

Materials:

- KRAS(G12C) mutant cancer cell line (e.g., NCI-H358)
- **YF135**
- Complete cell culture medium
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit

- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-KRAS(G12C), anti-p-ERK (T202/Y204), anti-ERK, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- **YF135** Treatment: Prepare serial dilutions of **YF135** in complete culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of **YF135**. Include a DMSO-treated vehicle control.
- Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
- Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
- Protein Quantification: Scrape the cells and transfer the lysates to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
- Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. Load equal

amounts of protein onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using software such as ImageJ. Normalize the KRAS(G12C) and p-ERK protein levels to the loading control and total ERK, respectively.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol measures cell viability as an indicator of cell proliferation.

Materials:

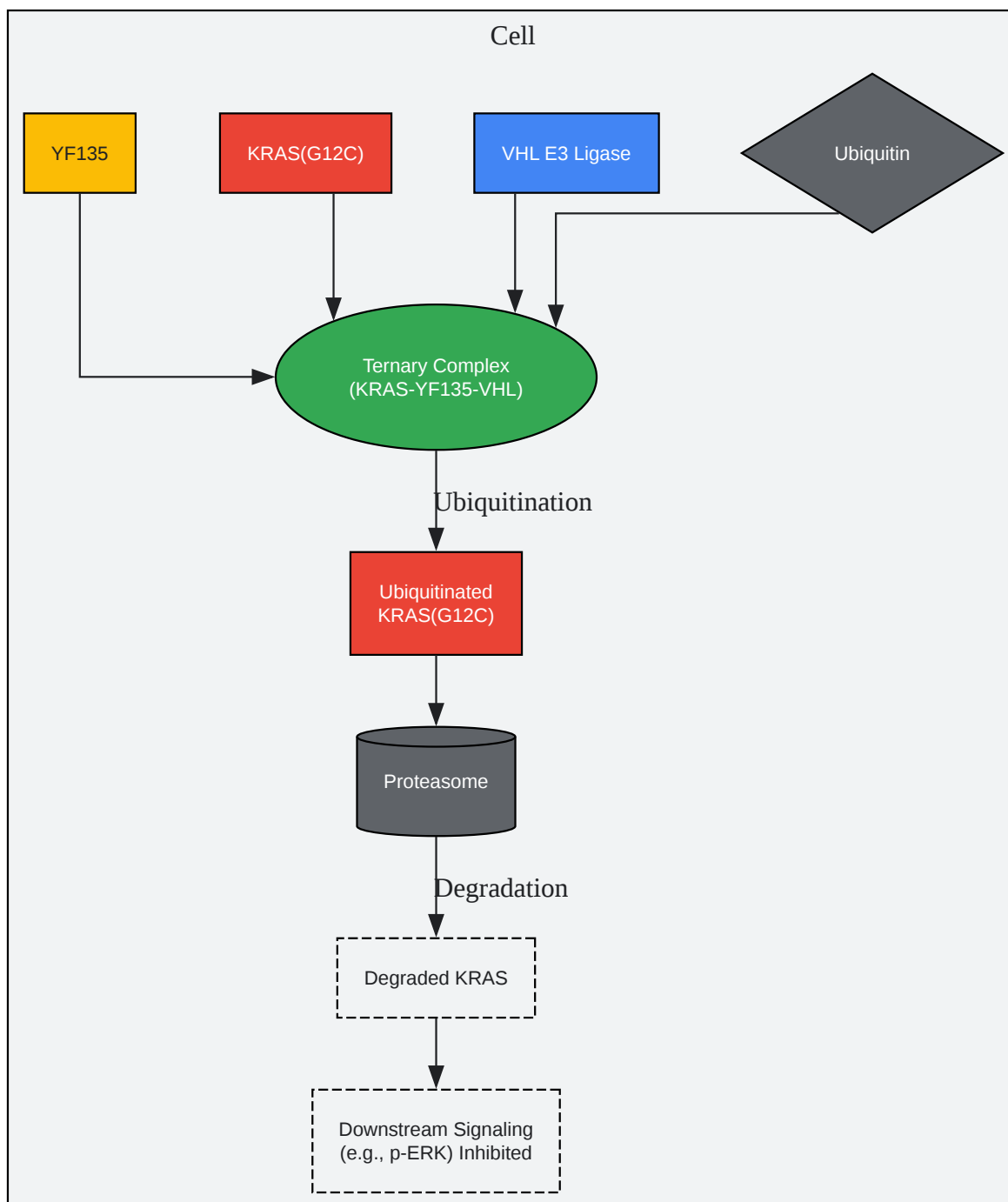
- KRAS(G12C) mutant cancer cell line (e.g., NCI-H358)
- **YF135**
- Complete cell culture medium
- DMSO (vehicle control)

- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well plates
- Microplate reader

Procedure:

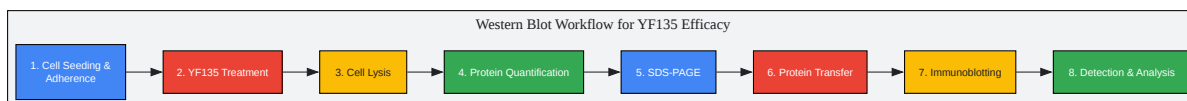
- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
- **YF135** Treatment: Prepare serial dilutions of **YF135** in complete culture medium. Add the desired concentrations of **YF135** to the wells. Include a DMSO-treated vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTS Assay:
 - Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
 - Incubate the plate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the percentage of viability against the log of the **YF135** concentration to determine the IC₅₀ value.

Visualizations



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Caption: Mechanism of action of **YF135**.



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Caption: Experimental workflow for Western blotting.

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